BenchChemオンラインストアへようこそ!

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Data Transparency Procurement Risk Chemical Probe Validation

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic, heterocyclic small molecule (C21H15FN2OS2, MW 394.5 g/mol) belonging to the benzothiazole-derived phenyl thioacetamide class. It is cataloged in major chemical databases including PubChem (CID and ZINC (ZINC37868891); however, no bioactivity data or peer-reviewed publications specifically characterizing this compound have been deposited in ChEMBL as of the latest database releases.

Molecular Formula C21H15FN2OS2
Molecular Weight 394.48
CAS No. 896019-08-2
Cat. No. B2503053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
CAS896019-08-2
Molecular FormulaC21H15FN2OS2
Molecular Weight394.48
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CSC4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN2OS2/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25)
InChIKeyDGGJPDXYMIDTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896019-08-2): Structural Classification and Procurement Context


N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic, heterocyclic small molecule (C21H15FN2OS2, MW 394.5 g/mol) belonging to the benzothiazole-derived phenyl thioacetamide class [1]. It is cataloged in major chemical databases including PubChem (CID 7254807) and ZINC (ZINC37868891); however, no bioactivity data or peer-reviewed publications specifically characterizing this compound have been deposited in ChEMBL as of the latest database releases [2]. The molecule is commercially available from several specialty chemical suppliers primarily as a research-grade building block for medicinal chemistry and probe-discovery applications.

Why Generic Interchange of N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide with In-Class Analogs Carries Unquantified Risk


Benzothiazole-derived thioacetamides exhibit highly divergent target engagement and selectivity profiles that are exquisitely sensitive to substituent topology. For example, the repositioning of the benzothiazolyl-phenyl linkage from the 2-position to the 4-position, or replacement of the 4-fluorophenylthio moiety with 4-chlorophenylthio, can shift selectivity between MAO-A and MAO-B isoforms or between MAO and cholinesterase targets by orders of magnitude in structurally related series [1]. The target compound's specific ortho-benzothiazolyl-phenyl architecture paired with a para-fluorophenylthio side chain represents a precise structural configuration whose pharmacological consequences have not been empirically defined. Until comparative data are generated, substituting this compound with a 'similar' benzothiazole thioacetamide—even one differing by a single atom—introduces uncontrolled risks of altered target engagement, off-target effects, and physicochemical properties that cannot be predicted from existing class-level data alone [2].

Quantitative Differentiation Evidence for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide: What Is (and Is Not) Known


Absence of Published Target-Specific Bioactivity Data: A Critical Procurement Consideration

As of May 2026, the ZINC database—which aggregates bioactivity annotations from ChEMBL—explicitly states that 'There is no known activity for this compound' and that 'This substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to closely related benzothiazole-derived thioacetamides (e.g., compounds 28 and 30 from the Kumar et al. 2024 series) for which extensive enzymatic inhibition data, kinetic mechanism characterization, and ADMET predictions have been published [2]. No head-to-head comparative experimental data exist that quantitatively differentiate this compound from any structurally related analog.

Data Transparency Procurement Risk Chemical Probe Validation

Class-Level Benchmarking: MAO and Cholinesterase Inhibition Potency Range of the Benzothiazole Thioacetamide Scaffold

A 2024 study by Kumar et al. evaluated 14 rationally designed benzothiazole-derived phenyl thioacetamides (compounds 18–31) against MAO-A, MAO-B, AChE, and BChE [1]. The series achieved IC50 values spanning the low nanomolar to micromolar range. The most potent MAO-A inhibitor (compound 28) exhibited an IC50 of 0.030 ± 0.008 µM, while the most potent dual MAO-B/AChE inhibitor (compound 30) achieved IC50 values of 0.015 ± 0.007 µM (MAO-B) and 0.114 ± 0.003 µM (AChE). This establishes a quantitative performance envelope for the benzothiazole thioacetamide pharmacophore class that may serve as a provisional reference for structurally related analogs, although the target compound's specific substitution pattern (ortho-benzothiazolyl-phenyl with para-fluorophenylthio) has not been tested in this or any other published assay system.

Neurodegeneration Monoamine Oxidase Acetylcholinesterase Multi-Target Directed Ligands

Structural Uniqueness: Ortho-Benzothiazolyl-Phenyl Linker Combined with 4-Fluorophenylthio Acetamide as an Unexplored Pharmacophore Configuration

The target compound incorporates three structural features whose combinatorial configuration has not been evaluated in any published SAR series: (i) an ortho-substituted phenyl bridge between the benzothiazole and amide moieties, (ii) a thioether linkage connecting the 4-fluorophenyl ring to the acetamide, and (iii) a para-fluorine substituent on the distal phenylthio ring. In the Kumar et al. 2024 series, compounds featured a direct benzothiazol-2-yl-amide linkage with varying arylthio substituents but no ortho-phenyl spacer [1]. In the CCR3 antagonist series reported by Naya et al., the 2-(benzothiazolylthio)acetamide core was explored with N-alkylpiperidine side chains rather than a fluorinated phenylthio extension [2]. The target compound therefore occupies a distinct, unexplored region of chemical space within the broader benzothiazole thioacetamide family, representing a novel pharmacophore configuration whose biological consequences remain to be empirically determined.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship Fluorine Chemistry

Physicochemical Property Profile: Computed Drug-Likeness Parameters in Context

Computed physicochemical properties for the target compound include a molecular weight of 394.5 g/mol, XLogP3-AA of 5.6, topological polar surface area (tPSA) of 95.5 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 5 rotatable bonds, as computed by PubChem (release 2025.09.15) [1]. The XLogP3-AA value of 5.6 exceeds the typical lead-like cutoff (LogP ≤ 3–4) recommended by Congreve et al., suggesting potential limitations in aqueous solubility and bioavailability that would require optimization [2]. In the Kumar et al. 2024 series, several benzothiazole thioacetamides exhibited similarly elevated calculated LogP values and were flagged by in silico ADMET prediction as possessing undesired pharmacokinetic attributes [3]. No experimental solubility, permeability, metabolic stability, or plasma protein binding data have been reported for this specific compound.

ADMET Prediction Drug-Likeness Physicochemical Profiling Lead Optimization

Evidence-Anchored Application Scenarios for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide Procurement


Novel Pharmacophore Exploration and IP Generation in Neurodegenerative Disease Programs

The compound's unexplored pharmacophore configuration—combining an ortho-benzothiazolyl-phenyl linker with a para-fluorophenylthio acetamide tail—positions it as a candidate for first-in-class probe discovery targeting monoamine oxidases or cholinesterases, following the precedent established by Kumar et al. (2024) that benzothiazole thioacetamides can achieve low-nanomolar potency against these targets [1]. Because no SAR data exist for this specific connectivity, the compound offers potential freedom-to-operate advantages and the opportunity to establish novel composition-of-matter claims. Procurement is most appropriate for laboratories with in-house enzymatic screening capabilities and a tolerance for the risk associated with compounds at the very earliest stage of pharmacological characterization.

Negative Control or Chemical Probe Validation in Benzothiazole SAR Campaigns

Given the well-characterized activity of structurally related benzothiazole thioacetamides against MAO and cholinesterase enzymes (IC50 range 0.015–4.125 µM) [1], this compound could serve as a structurally matched negative control in screening cascades—provided that empirical testing confirms it lacks activity at the target of interest. Its distinct substitution pattern relative to the active compounds in the Kumar et al. series (which lack the ortho-phenyl spacer) makes it a valuable comparator for deconvoluting the contribution of the phenyl bridge to target engagement.

Building Block for Diversity-Oriented Synthesis of Benzothiazole-Thioacetamide Libraries

The compound's commercial availability from multiple specialty chemical suppliers, combined with its reactive thioether and amide functionalities, supports its use as a synthetic building block for generating structurally diverse benzothiazole-thioacetamide libraries. The para-fluorine substituent provides a handle for potential metabolic stabilization (a well-precedented strategy in medicinal chemistry), although this benefit remains unvalidated for this specific scaffold [2]. Procurement for library synthesis is appropriate when the goal is to explore novel chemical space rather than to optimize a known pharmacophore.

Computational Modeling and in Silico Screening Feasibility Assessment

With a molecular weight of 394.5 g/mol and XLogP3-AA of 5.6 [2], the compound falls within the Rule of Five space but exceeds lead-like criteria, making it a useful test case for computational models predicting the impact of elevated lipophilicity on ADMET properties within the benzothiazole thioacetamide class. The in silico ADMET predictions reported for related compounds by Kumar et al. flagged undesired pharmacokinetic attributes that may similarly apply here [1], providing a testable hypothesis for computational chemistry groups.

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.